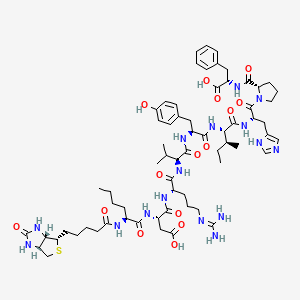
Biotin-Ahx-Angiotensin II human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-Ahx-Angiotensin II human is a biologically active peptide that combines biotin, a vitamin, with angiotensin II, a peptide hormone. This compound is often used in scientific research due to its ability to bind to specific receptors and its role in various physiological processes. The biotin component allows for easy detection and purification, while angiotensin II is involved in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-Ahx-Angiotensin II human is synthesized through solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The biotin is attached to the N-terminus of the peptide via an aminohexanoic acid (Ahx) linker. The synthesis typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one using coupling reagents like HBTU or DIC.
Biotinylation: Biotin is coupled to the N-terminus using a biotinylation reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Biotin-Ahx-Angiotensin II human can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Biotin-Ahx-Angiotensin II human has a wide range of applications in scientific research:
Chemistry: Used in binding studies and as a model peptide for studying peptide synthesis and modification.
Biology: Utilized in receptor binding assays and to study the renin-angiotensin system.
Medicine: Investigated for its role in hypertension and cardiovascular diseases.
Industry: Employed in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
Biotin-Ahx-Angiotensin II human exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a G-protein signaling pathway, leading to the activation of protein kinases and the production of reactive oxygen species (ROS). These molecular events result in vasoconstriction, increased blood pressure, and aldosterone secretion .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II human: The non-biotinylated form of the peptide.
Biotin-Ahx-Angiotensin I: A precursor peptide with similar properties but different biological activity.
Biotin-Ahx-Vasopressin: Another biotinylated peptide with different physiological effects .
Uniqueness
Biotin-Ahx-Angiotensin II human is unique due to its combination of biotin and angiotensin II. The biotin moiety allows for easy detection and purification, while angiotensin II retains its biological activity. This dual functionality makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C66H96N16O15S |
|---|---|
Molecular Weight |
1385.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H96N16O15S/c1-6-8-18-42(72-51(84)22-13-12-21-50-55-48(34-98-50)78-66(97)81-55)56(87)74-45(32-52(85)86)58(89)73-43(19-14-27-70-65(67)68)57(88)79-53(36(3)4)61(92)75-44(29-39-23-25-41(83)26-24-39)59(90)80-54(37(5)7-2)62(93)76-46(31-40-33-69-35-71-40)63(94)82-28-15-20-49(82)60(91)77-47(64(95)96)30-38-16-10-9-11-17-38/h9-11,16-17,23-26,33,35-37,42-50,53-55,83H,6-8,12-15,18-22,27-32,34H2,1-5H3,(H,69,71)(H,72,84)(H,73,89)(H,74,87)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,85,86)(H,95,96)(H4,67,68,70)(H2,78,81,97)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-/m0/s1 |
InChI Key |
DIRDWKYAFGQYKD-UTBCTFNGSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















